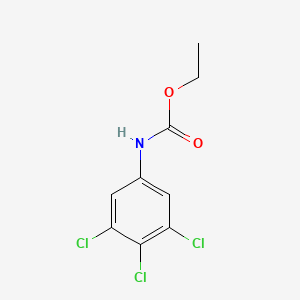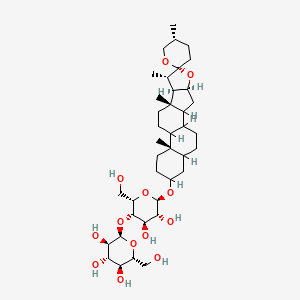![molecular formula C14H15N3O2S B14168974 N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide CAS No. 544428-02-6](/img/structure/B14168974.png)
N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aryl groups. The compound is known for its vibrant color and is often used in dyeing processes. Its structure consists of a phenyldiazenyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of aniline derivatives to form diazonium salts. These salts are then coupled with an appropriate aromatic compound to form the azo compound.
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as phenyl ethanesulfonamide, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
化学反应分析
Types of Reactions
N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, while nucleophilic substitution can involve reagents like sodium hydroxide.
Major Products
Oxidation: Oxidation can lead to the formation of nitro compounds or quinones.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用机制
The mechanism of action of N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide involves its interaction with biological molecules. The compound can bind to proteins and nucleic acids, affecting their function. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can further interact with cellular components.
相似化合物的比较
N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide can be compared with other azo compounds such as:
p-Phenylenediamine: Used in hair dyes and polymers.
Pyrrolopyrazine derivatives: Known for their biological activities and used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
544428-02-6 |
|---|---|
分子式 |
C14H15N3O2S |
分子量 |
289.35 g/mol |
IUPAC 名称 |
N-(4-phenyldiazenylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C14H15N3O2S/c1-2-20(18,19)17-14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11,17H,2H2,1H3 |
InChI 键 |
ZSCOTFLDWJFLIR-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine](/img/structure/B14168896.png)

![4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B14168908.png)

![2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14168923.png)



![N-(4-acetylphenyl)-2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B14168943.png)


![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)

